Budesonide

描述

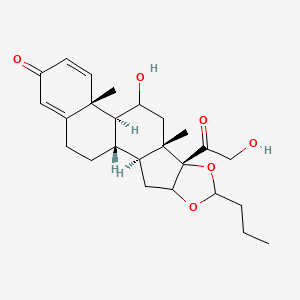

Structure

2D Structure

属性

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVIALXJUBGFJZ-KWVAZRHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020202 | |

| Record name | Budesonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Budesonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water, Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane, 4.57e-02 g/L | |

| Record name | Budesonide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Budesonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals | |

CAS No. |

51333-22-3 | |

| Record name | Budesonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51333-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Budesonide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Budesonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Budesonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Budesonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUDESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3OKS62Q6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Budesonide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Budesonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

226°C, 221-232 °C (decomposes), 221 - 232 °C | |

| Record name | Budesonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Budesonide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Budesonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Synthesis and Prodrug Development of Budesonide

Synthetic Methodologies for the Core Compound

The synthesis of budesonide primarily relies on the reaction between 16α-hydroxyprednisolone and butyraldehyde. Various acidic catalysts have been employed for this acetal (B89532) formation. Early methods described the use of perchloric acid in dioxane as a solvent, which typically yielded a mixture of the C-22 epimers in approximately a 1:1 ratio. google.comgoogleapis.comnih.gov Alternative approaches have explored the use of hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), in aqueous solutions, where the acid acts as both solvent and catalyst. google.comgoogleapis.com The choice of acid and reaction conditions significantly influences the epimeric ratio of the resulting this compound. google.comgoogleapis.comnih.gov

Other reported methods for this compound synthesis include the reaction of 16α-hydroxyprednisolone with butanol in the presence of acidic catalysts like p-toluenesulfonic acid or benzenesulfonic acid. nih.gov Additionally, novel synthetic routes starting from different precursors and involving steps like oxidation, bromination-hydroxylation, debromination, and hydrolysis have been investigated to improve yield and purity, and to prevent the formation of impurities. google.comgoogle.com

Continuous Flow Processes in this compound Synthesis

Continuous flow chemistry has emerged as a promising technique for this compound synthesis, offering potential advantages over traditional batch methods, such as reduced reaction times, improved control over reaction parameters, enhanced safety, and simplified purification processes. nih.govamt.ukresearchgate.netchemicalindustryjournal.co.uk Researchers have investigated continuous flow processes for the reaction of 16α-hydroxyprednisolone with butyraldehyde, particularly utilizing hydrobromic acid as the catalyst. nih.govchemicalindustryjournal.co.uk

In continuous flow systems, parameters such as flow rate, temperature, residence time, and reactant concentrations are carefully controlled to optimize the reaction and influence the epimer ratio. nih.govamt.ukresearchgate.netchemicalindustryjournal.co.uk The use of microchannel reactors and specific flow reactor technologies like the Coflore ACR has been explored for this synthesis, demonstrating the potential for industrial scale-up. nih.govchemicalindustryjournal.co.ukamt.uk Continuous flow methodologies have shown the ability to significantly reduce reaction times compared to batch processes, for instance, from several hours to a few minutes. nih.gov

Optimization of Synthetic Parameters for Epimer Ratio Control

Controlling the ratio of the 22R and 22S epimers is crucial in this compound synthesis due to differences in their pharmacological activity and regulatory requirements for specific epimeric compositions. google.comgoogleapis.comnih.gov The reaction conditions, particularly the choice of acid catalyst, solvent, temperature, and reaction time, play a significant role in determining the epimer distribution. google.comgoogleapis.comnih.gov

Using perchloric acid in dioxane typically yields an approximately 1:1 mixture of epimers. google.comgoogleapis.com However, processes employing aqueous hydrohalic acids like HBr or HI have been developed to control the epimer distribution. google.comgoogleapis.com For example, reactions in aqueous HBr have been shown to produce this compound with a controlled ratio of epimer A (S configuration) and epimer B (R configuration), with reported methods achieving epimer A quantities between 44% and 51% in the final product. google.comgoogleapis.com Some stereoselective processes have aimed to enrich the more active 22R epimer, achieving R/S ratios higher than 90:10 under specific conditions, such as transketalization in aqueous HBr or HI followed by dehalogenation. google.com

Factors investigated for epimer ratio control in continuous flow systems include temperature, residence time, and the ratio of reactants. nih.govamt.ukresearchgate.netchemicalindustryjournal.co.uk Optimized flow chemistry conditions can provide insight into selectively preparing specific epimers based on the time-temperature ratio. nih.gov

Precursor Reactions in this compound Synthesis

The primary precursor for this compound synthesis is 16α-hydroxyprednisolone (11β,16α,17α,21-tetrahydroxypregna-1,4-diene-3,20-dione). google.comgoogleapis.comnih.gov The key reaction involving this precursor is the acid-catalyzed formation of the cyclic acetal with butyraldehyde. google.comgoogleapis.comnih.gov

Other precursor reactions and intermediates are involved in alternative synthetic routes or in the preparation of the 16α-hydroxyprednisolone itself. For example, some methods may start from prednisolone (B192156) derivatives and involve hydroxylation at the 16α position. The synthesis of this compound impurities also sheds light on potential precursor-related reactions or degradation pathways. For instance, a this compound impurity, USP-Z1, can be synthesized starting from this compound itself through reactions involving butyryl chloride or butyric anhydride (B1165640) followed by oxidation. patsnap.comgoogle.com Another impurity, EP-ZE, can be synthesized from a precursor (ZNA-3) through oxidation, reaction with n-butanal under acid catalysis, and alkaline hydrolysis. google.com

Particle Size Optimization in this compound Product Formation

Particle size is a critical characteristic of the final this compound product, particularly for formulations intended for inhalation or other specific routes of administration. Controlling particle size can influence factors such as dissolution rate, bioavailability, and aerosolization performance. researchgate.netdiva-portal.org

Studies have investigated particle size optimization during the synthesis and formulation of this compound. In continuous flow processes, particle size optimization studies are performed to obtain the desired solid product characteristics. nih.govamt.ukresearchgate.netchemicalindustryjournal.co.uk Crystallization conditions, including the choice of solvents and anti-solvents, can be linked with continuous flow reactions to control the particle size of the precipitated this compound. nih.gov

Techniques such as high-pressure emulsification/solvent evaporation and microfluidic methods have been explored to produce this compound nanoparticles with controlled size and narrow size distribution. researchgate.netdovepress.com For example, acoustically enhanced microfluidic mixers have been used to synthesize highly uniform this compound nanoparticles with mean diameters around 135-150 nm. dovepress.com The concentration of materials, flow rates, and sonication parameters are among the factors investigated for optimizing particle size in these methods. researchgate.netdovepress.com Particle size control during the synthesis of mesoporous silica (B1680970) particles loaded with this compound has also been studied to influence aerodynamic performance and drug release profiles for dry powder inhalation. diva-portal.org

Design and Synthesis of this compound Prodrugs and Conjugates

Prodrug strategies for this compound aim to enhance its therapeutic profile, often by improving properties such as solubility, targeted delivery, or sustained release, while minimizing systemic exposure and potential side effects. nih.govmdpi.comresearchgate.netgoogle.com

Various this compound prodrugs and conjugates have been designed and synthesized. One common approach involves modifying the hydroxyl group at the C-21 position of this compound. For instance, this compound 21-phosphate is a prodrug designed to improve water solubility. mdpi.comresearchgate.netnih.gov This phosphate (B84403) ester can be prepared by reacting this compound with phosphorylating agents like diphosphoryl chloride or through alternative methods utilizing reagents like tetrabutylammonium (B224687) dihydrogen phosphate and trichloroacetonitrile. mdpi.comresearchgate.net The disodium (B8443419) salt of this compound 21-phosphate also exhibits enhanced water solubility. mdpi.comresearchgate.net

Another strategy involves conjugating this compound to fatty acids or other lipid moieties. For example, a this compound derivative linked to linoleic acid via an esterase-activatable linkage has been synthesized. nih.govresearchgate.net This lipidation can enhance stability and facilitate incorporation into liposomal formulations for improved oral bioavailability and targeted delivery to inflamed tissues. nih.govresearchgate.net

Polymeric prodrugs have also been investigated, such as this compound conjugated with β-cyclodextrin through a spacer molecule, designed for colon-specific delivery. researchgate.net Other conjugates, including acetates and dextran (B179266) conjugates, have been explored with the aim of achieving targeted delivery, such as to the colon. researchgate.nettandfonline.com

The synthesis of these prodrugs typically involves coupling reactions between this compound (or a modified this compound intermediate) and the desired pro-moiety, often utilizing coupling agents or catalysts appropriate for ester or other linkage formation. nih.govmdpi.comresearchgate.netgoogle.com For instance, the synthesis of a this compound-glycine nano prodrug involved the formation of a this compound-BOC-Glycine complex followed by deprotection. google.com The synthesis of the linoleic acid conjugate involved esterification in the presence of coupling agents like DISC and DMAP. nih.gov

Novel Synthetic Approaches for this compound Prodrugs (e.g., Phosphorylation)

Novel synthetic approaches for creating this compound prodrugs aim to address limitations of the parent drug, such as poor water solubility and lack of tissue specificity. Phosphorylation is one strategy explored to enhance water solubility. This compound 21-phosphate (Bud-21P) is a phosphate prodrug that has been synthesized to improve the water solubility of this compound. mdpi.comresearchgate.net

Traditionally, the phosphorylation of this compound has been carried out using diphosphoryl chloride. mdpi.comresearchgate.net However, research has investigated alternative, more manageable, less expensive, and safer methods. One such novel approach involves a one-pot procedure utilizing tetrabutylammonium hydrogen phosphate and trichloroacetonitrile. This method has demonstrated the ability to convert this compound to Bud-21P with a good yield (83%), comparable to yields obtained with diphosphoryl chloride. mdpi.com

Beyond phosphorylation, other conjugation strategies have been explored. For instance, this compound has been conjugated with linoleic acid (LA) via an ester bond to create an esterase-activatable prodrug. tandfonline.comnih.gov This synthesis can be achieved using coupling reagents like 1,3-diisopropylcarbodiimide (DISC) and 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous dichloromethane. tandfonline.com Another approach involves conjugating this compound to dextran polymers of varying molecular weights using a succinate (B1194679) spacer, aiming for colon-specific delivery. nih.gov The synthesis of amino acid ester and acetate (B1210297) conjugates of this compound at the 21-hydroxyl group has also been reported, with the goal of increasing water solubility. nih.gov

Characterization of Prodrug Hydrolysis Kinetics and Tissue Specificity

The efficacy of a prodrug is significantly influenced by its hydrolysis kinetics and the specificity of its activation at the target tissue. This compound prodrugs are designed to remain inactive during transit and release the active this compound at the desired site.

Studies on this compound prodrugs have investigated their stability and hydrolysis rates in various simulated physiological fluids and biological matrices. For this compound conjugated to a synthetic stem peptide via a hydrolyzable ester bond, hydrolysis kinetics were assessed in simulated physiological fluids. biorxiv.orgbiorxiv.org This prodrug was shown to be cleaved over a period of days to weeks in these fluids. biorxiv.org

The hydrolysis of esterase-activatable this compound prodrugs, such as the linoleic acid conjugate, has been examined in the presence of esterase enzymes. One study showed that a this compound prodrug conjugated with linoleic acid was almost completely converted to the active form within 48 hours of incubation with porcine liver esterase (PLE). nih.gov

For colon-targeted prodrugs, such as this compound-dextran conjugates, hydrolysis has been studied in the presence of luminal contents from different segments of the gastrointestinal tract. Dextran-budesonide conjugates prepared with a succinate spacer showed minimal drug release (less than 10%) in the stomach and small intestine contents, with a significant increase in release observed upon incubation with colonic luminal contents, indicating colon-specific cleavage. nih.gov Similarly, this compound-β-D-glucuronide, another potential colon-specific prodrug, was found to be chemically stable at various pH levels but enzymatically labile in the presence of luminal contents from the cecum and colon of rats, where bacterial and mucosal beta-glucuronidase enzymes are present. mdpi.comnih.gov Hydrolysis rates in human fecal samples were found to be lower compared to rat cecal and colonic contents. nih.gov

The tissue specificity of prodrug activation is often linked to the distribution of activating enzymes. For phosphate prodrugs like Bud-21P, endogenous phosphatase enzymes, such as alkaline phosphatases present in plasma and on the apical membrane of enterocytes' brush border, are responsible for cleaving the phosphate moiety to release the parent drug. mdpi.comresearchgate.netsnv63.ru

Structure-Activity Relationships in Prodrug Design and Conjugation

Structure-activity relationships (SAR) play a crucial role in the design and optimization of this compound prodrugs. By modifying the chemical structure of the pro-moiety and the nature of the linkage to this compound, researchers can influence the prodrug's solubility, stability, targeting ability, and the rate and location of active drug release.

The choice of the pro-moiety significantly impacts the prodrug's physicochemical properties. For instance, attaching a phosphate group to the 21-hydroxyl position of this compound dramatically increases its water solubility, facilitating the development of aqueous formulations. mdpi.comresearchgate.net Similarly, conjugating this compound with hydrophilic groups, such as certain amino acids or acetate derivatives, has been shown to enhance water solubility. nih.gov

The type of linkage between this compound and the pro-moiety determines the mechanism and kinetics of cleavage. Ester linkages, commonly used in this compound prodrugs, are susceptible to hydrolysis, either chemically or enzymatically catalyzed by esterases. tandfonline.comnih.gov Glycosidic linkages, as seen in this compound-β-D-glucuronide, are targets for glycosidases, particularly those produced by colonic bacteria. mdpi.comnih.gov The stability of these linkages in different physiological environments is critical for achieving targeted delivery. For example, the stability of ester linkages can be influenced by steric hindrance around the ester bond, as demonstrated in studies with amino acid conjugates where bulkier side chains slowed hydrolysis. acs.org

The design of the pro-moiety can also impart targeting capabilities. Conjugation to polymers like dextran can facilitate colon-specific delivery by utilizing the enzymatic activity of the colonic microbiota to cleave the linkage. mdpi.comnih.gov Similarly, conjugating this compound to lipids, such as linoleic acid, can influence its incorporation into delivery systems like liposomes, affecting its distribution and release profile. tandfonline.comnih.gov Mannosylation of this compound palmitate nanoprodrugs has been explored to improve targeting to macrophages via the mannose receptor. nih.gov

SAR studies also involve evaluating the bioactivity of the prodrug compared to the parent drug. Ideally, the prodrug should be significantly less active than the parent drug and rapidly converted to the active form at the target site. For a this compound synthetic stem peptide conjugate, the prodrug form was found to be significantly less bioactive (approximately 70-fold higher EC50) compared to free this compound. biorxiv.org

Molecular Mechanisms of Action of Budesonide

Glucocorticoid Receptor (GR) Binding and Activation Dynamics

Budesonide's primary site of action is the glucocorticoid receptor, a member of the nuclear receptor superfamily. mdpi.comtandfonline.com Upon entering the cell, this compound binds to the GR, which is typically sequestered in the cytoplasm in an inactive state by chaperone proteins like heat shock proteins (HSPs) and immunophilins. tandfonline.compatsnap.com This binding event induces conformational changes in the receptor, leading to the dissociation of these chaperone proteins and the activation of the this compound-GR complex. tandfonline.compatsnap.comatsjournals.org

This compound exhibits a high affinity for the glucocorticoid receptor. Studies have indicated that this compound can have up to a 200-fold higher affinity for the GR than cortisol, the endogenous glucocorticoid. patsnap.comfda.gov This high affinity contributes to its potent anti-inflammatory activity. patsnap.compatsnap.comnih.gov The intrinsic potency of this compound, measured by its affinity to the glucocorticoid receptor, is approximately 15 times higher than that of prednisolone (B192156). hres.ca

Research findings on relative receptor affinity compared to dexamethasone (B1670325) (DEX = 100) show this compound with a relative receptor affinity of 855. nih.gov

Here is a table summarizing relative receptor affinities:

| Compound | Relative Receptor Affinity (DEX = 100) | Source |

| This compound | 855 | nih.gov |

| Dexamethasone | 100 | nih.gov |

| Cortisol | ~0.5 (1/200th of this compound) | patsnap.comfda.gov |

| Prednisolone | ~6.7 (1/15th of this compound) | hres.ca |

This compound exists as a mixture of two epimers at the C22 position, the (22R) and (22S) epimers. wikipedia.orgnih.gov These epimers can exhibit differential binding and potency. In glucocorticoid receptor affinity studies, the (22R) form has been shown to be approximately twice as active as the (22S) epimer. fda.govnih.gov The (22R)-epimer has also demonstrated significantly higher activity compared to other glucocorticoids like triamcinolone (B434) acetonide and dexamethasone in certain in vivo systems. nih.gov

Research indicates that the (22R)-epimer binds with a 14-fold higher affinity to the GC receptor compared to dexamethasone. pnas.org

The binding of this compound to the glucocorticoid receptor induces rapid conformational changes in the receptor structure. patsnap.compatsnap.com These conformational changes are crucial for the subsequent steps in the signaling cascade, including the dissociation of chaperone proteins and the translocation of the this compound-GR complex to the nucleus. tandfonline.compatsnap.comatsjournals.org

While this compound primarily targets the glucocorticoid receptor, steroid receptors share structural similarities in their binding domains, which can lead to interactions with other steroid receptors. nih.goversnet.org Studies have investigated the relative binding affinities of glucocorticoids, including this compound, to the progesterone (B1679170) receptor (PR) compared to the GR to assess selectivity. nih.goversnet.org

In one study comparing inhaled corticosteroids, this compound showed the highest selectivity for the glucocorticoid receptor versus the progesterone receptor among the tested compounds, with a GR/PR relative binding affinity ratio of 44. nih.goversnet.org This suggests a lower propensity for this compound to bind to the progesterone receptor compared to some other inhaled corticosteroids. nih.goversnet.orgresearchgate.net The selectivity appears to be inversely related to lipophilicity among these compounds. nih.govresearchgate.net

Here is a table showing the GR/PR selectivity ratios for some inhaled glucocorticoids:

| Inhaled Glucocorticoid | GR/PR Selectivity Ratio | Source |

| This compound | 44 | nih.goversnet.org |

| Mometasone | 25 | nih.goversnet.org |

| Triamcinolone acetonide | 18 | nih.goversnet.org |

| Fluticasone propionate | 12 | nih.goversnet.org |

| Beclomethasone monopropionate | 9 | nih.goversnet.org |

| Mometasone furoate | 1.1 | nih.goversnet.org |

The structure of R-budesonide has been shown to "bump" specific hydrophobic residues in the progesterone receptor's ligand-binding domain due to its hydrophilic groups, which may contribute to its selectivity profile. ersnet.org

Conformational Changes in the GR upon this compound Binding

Genomic Actions and Transcriptional Modulation

The primary mechanism by which the this compound-GR complex exerts its anti-inflammatory effects is through the modulation of gene transcription. mdpi.comtandfonline.compatsnap.compatsnap.comsci-hub.se This involves the translocation of the activated complex to the nucleus and its interaction with specific DNA sequences or other transcription factors. tandfonline.compatsnap.compatsnap.comnih.govmdpi.com

Following activation, the this compound-GR complex translocates from the cytoplasm into the nucleus of the cell. tandfonline.compatsnap.comatsjournals.orgpatsnap.comnih.govmdpi.comersnet.org Inside the nucleus, the complex can influence gene expression through two main mechanisms: transactivation and transrepression. tandfonline.com

In transactivation, the this compound-GR complex, often as a dimer, binds directly to specific DNA sequences located in the promoter regions of target genes. tandfonline.compatsnap.comatsjournals.orgnih.govmdpi.com These sequences are known as glucocorticoid response elements (GREs). tandfonline.compatsnap.comatsjournals.orgpatsnap.comnih.govmdpi.com Binding to positive GREs can lead to the recruitment of transcriptional coactivators and the upregulation of anti-inflammatory genes, such as those encoding for proteins like annexin-1 (lipocortin-1) and interleukin-10. tandfonline.compatsnap.compatsnap.com Lipocortin-1, for instance, inhibits phospholipase A2, an enzyme involved in the production of pro-inflammatory mediators. tandfonline.compatsnap.com

In transrepression, the this compound-GR complex can inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. tandfonline.compatsnap.compatsnap.compnas.orgnih.govmdpi.com This interaction can occur through direct protein-protein interactions or by the GR binding to negative GREs. nih.govmdpi.com By interfering with these transcription factors, this compound effectively reduces the transcription of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules, thereby reducing inflammatory cell infiltration and tissue damage. tandfonline.compatsnap.compatsnap.compnas.org

Repression of Pro-inflammatory Gene Transcription (e.g., Cytokines, Chemokines, Inflammatory Mediators)

A key mechanism by which this compound exerts its anti-inflammatory effects is through the repression of pro-inflammatory gene transcription. The this compound-GR complex can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) patsnap.comersnet.org. These transcription factors are crucial for orchestrating the expression of numerous pro-inflammatory cytokines, chemokines, adhesion molecules, and inflammatory enzymes patsnap.com. By inhibiting these factors, this compound reduces the synthesis and release of mediators like interleukin-1β (IL-1β), IL-6, Tumor Necrosis Factor-alpha (TNF-α), IL-8, and CCL2 (MCP-1) patsnap.comnih.gov. Studies in human fetal lung explants have shown that this compound can suppress secreted chemokines IL-8 and CCL2 within hours, with effects evident at low nanomolar concentrations nih.gov. Repression of genes like IL-8 and CCL2 by this compound has been confirmed to occur primarily at the transcriptional level nih.gov. This repression can involve the this compound-GR complex interfering with the binding of pro-inflammatory transcription factors to DNA or by recruiting co-repressor complexes to inflammatory gene promoters patsnap.comersnet.org.

Upregulation of Anti-inflammatory Gene Transcription

In addition to repressing pro-inflammatory genes, this compound also enhances the transcription of anti-inflammatory proteins. The this compound-GR complex can bind directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to increased gene expression patsnap.com. This direct genomic mechanism results in the induction of proteins such as lipocortin-1 (also known as Annexin-1) patsnap.comguidetopharmacology.org. Lipocortin-1 inhibits phospholipase A2 (PLA2) activity, an enzyme critical for the release of arachidonic acid, thereby suppressing the downstream synthesis of pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes patsnap.comguidetopharmacology.org. Studies in asthmatic subjects treated with inhaled this compound have demonstrated increased expression of corticosteroid-inducible genes, including the anti-inflammatory gene TSC22D3 (GILZ) ersnet.orgersnet.orgatsjournals.org. Other upregulated genes include DUSP1 (MKP-1) and FKBP5 (FKBP51), which are involved in regulating inflammatory signaling and glucocorticoid receptor function, respectively ersnet.orgersnet.orgatsjournals.org.

Role of Transcriptional Co-regulators (e.g., Histone Deacetylase 2 (HDAC2), CREB-Binding Protein (CBP)/Histone Acetyltransferase (HAT))

Transcriptional co-regulators play a significant role in mediating this compound's effects on gene expression. Histone acetylation and deacetylation are crucial epigenetic modifications that regulate gene transcription tandfonline.comersnet.org. Histone acetyltransferases (HATs), such as CREB-Binding Protein (CBP), acetylate histones, leading to a more open chromatin structure that facilitates gene transcription tandfonline.comersnet.orgtandfonline.com. Conversely, histone deacetylases (HDACs), particularly HDAC2, remove acetyl groups, resulting in condensed chromatin and suppressed gene transcription tandfonline.comersnet.org.

This compound, through the activated GR, can influence the activity of these co-regulators. The GR can directly inhibit the HAT activity of coactivators like CBP tandfonline.com. More importantly, especially at therapeutically relevant concentrations, the activated GR can recruit co-repressor complexes containing HDAC2 to the promoters of activated inflammatory genes tandfonline.comtandfonline.com. This recruitment leads to the deacetylation of histones in these regions, thereby suppressing inflammatory gene transcription tandfonline.com. HDAC2 also plays a role in deacetylating the p65 component of NF-κB, promoting its association with IκB-α and subsequent export from the nucleus, further terminating NF-κB activity ersnet.orgtandfonline.com. Reduced HDAC2 activity or expression has been linked to corticosteroid resistance in inflammatory lung diseases tandfonline.comphysiology.org.

Global Transcriptomic Profiling in Response to this compound Exposure

Global transcriptomic profiling, such as RNA sequencing, provides a comprehensive view of the gene expression changes induced by this compound. Studies using RNA-Seq have identified a significant number of genes whose expression is altered by this compound treatment nih.govresearchgate.netnih.gov. For instance, in human fetal lung explants, this compound significantly induced the expression of 3.6% and repressed the expression of 2.8% of sequenced mRNAs nih.gov. These included genes involved in the glucocorticoid inflammatory transcriptome, some of which are known targets of NF-κB nih.gov.

In human airway smooth muscle (HASM) cells, RNA-Seq analysis identified a 140-gene this compound signature researchgate.netnih.govresearchgate.net. This signature represents the combined genomic and non-genomic transcriptional activity of this compound researchgate.net. Further analysis involving siRNA knockdown of Gαs revealed that 48 of these genes represented a non-genomic signature requiring Gαs signaling, indicating that non-genomic pathways contribute to a portion of the gene expression changes observed with this compound researchgate.netnih.govresearchgate.net. Transcriptomic studies also highlight the cell-type specificity of this compound-induced gene expression profiles nih.gov.

Non-Genomic Actions and Rapid Intracellular Signaling Pathways

While the primary mechanism of this compound involves genomic effects on gene transcription, there is also evidence for rapid, non-genomic actions that occur independently of direct DNA binding patsnap.comresearchgate.netnih.gov. These effects are typically observed within minutes to seconds and involve interactions with cellular membranes and rapid intracellular signaling pathways patsnap.comnih.gov.

Membrane-Initiated Signaling Mechanisms

Non-genomic actions of this compound can be initiated at the cell membrane. Studies using membrane-impermeable glucocorticoids have suggested that some rapid responses are initiated at the cell surface researchgate.netnih.gov. These membrane-initiated mechanisms can contribute to the anti-inflammatory effects by rapidly influencing signaling cascades patsnap.com.

Involvement of G Protein-Coupled Receptors (GPCRs) (e.g., Gαs-cAMP Pathway Activation)

Evidence suggests the involvement of G protein-coupled receptors (GPCRs) in the rapid, non-genomic signaling of glucocorticoids, including this compound researchgate.netnih.gov. GPCRs are a large family of transmembrane receptors that can activate associated heterotrimeric G proteins upon ligand binding nih.govpressbooks.pub.

Data Tables

| Mechanism | Effect on Gene Expression | Example Genes/Mediators Affected | Research Finding/Evidence |

| Repression of Pro-inflammatory Genes | Downregulation of transcription | IL-1β, IL-6, TNF-α, IL-8, CCL2, Adhesion molecules, Inflammatory enzymes patsnap.comnih.gov | Suppression of secreted chemokines IL-8 and CCL2 in human fetal lung explants nih.gov. Primarily acts at transcriptional level nih.gov. |

| Upregulation of Anti-inflammatory Genes | Upregulation of transcription | Lipocortin-1 (Annexin-1), TSC22D3 (GILZ), DUSP1 (MKP-1), FKBP5 (FKBP51) patsnap.comguidetopharmacology.orgersnet.orgersnet.orgatsjournals.org | Increased expression of GILZ and FKBP51 in asthmatic subjects treated with inhaled this compound ersnet.orgersnet.orgatsjournals.org. Induction of lipocortin-1 inhibits PLA2 patsnap.comguidetopharmacology.org. |

| Role of Transcriptional Co-regulators | Modulation of histone acetylation/deacetylation | Histone Deacetylase 2 (HDAC2), CREB-Binding Protein (CBP)/Histone Acetyltransferase (HAT) tandfonline.comersnet.orgtandfonline.com | GR recruits HDAC2 to inflammatory gene promoters, causing deacetylation and repression tandfonline.com. GR can inhibit CBP HAT activity tandfonline.com. |

| Non-Genomic Actions (Membrane-Initiated) | Rapid influence on intracellular signaling pathways | cAMP, Gαs researchgate.netnih.gov | Rapid increase in intracellular cAMP levels within minutes researchgate.netnih.gov. Gαs knockdown eliminates this response researchgate.netnih.gov. |

Membrane Glucocorticoid Receptor (mGR)-Mediated Effects

Evidence suggests the existence of a membrane-bound form of the glucocorticoid receptor (mGR) that contributes to the rapid, non-genomic effects of glucocorticoids like this compound. chapman.edunih.govresearchgate.net Unlike the classical cytosolic GR, the mGR is thought to reside in the plasma membrane and does not translocate to the nucleus upon ligand binding. chapman.edu

Studies indicate that mGR may interact with other membrane receptors, particularly G protein-coupled receptors (GPCRs). chapman.edunih.gov This interaction can lead to the activation of downstream intracellular signaling pathways, contributing to the rapid cellular responses observed with this compound. chapman.edunih.gov For instance, research suggests that mGR may couple to various G proteins, including Gαs and Gαq/11. chapman.edunih.gov While the precise mechanisms are still being elucidated, mGR-mediated signaling is believed to play a role in the acute anti-inflammatory and bronchodilatory effects of this compound. nih.govresearchgate.netnih.gov

Direct Interactions with Cellular Membranes

In addition to receptor-mediated effects, this compound can also interact directly with cellular membranes, influencing their biophysical properties. mdpi.commdpi.comnih.govresearchgate.netucl.ac.beresearchgate.net Due to its lipophilic nature, this compound can be incorporated into cell membranes. mdpi.com This interaction can alter membrane fluidity, particularly in cholesterol-enriched domains known as lipid rafts. mdpi.comnih.govucl.ac.beresearchgate.net

Modulation of Key Intracellular Signaling Cascades (e.g., cAMP, Protein Kinase C (PKC), Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII), AMP-Activated Protein Kinase (AMPK))

This compound influences various intracellular signaling cascades, contributing to its diverse molecular effects. These modulations can occur through both genomic and non-genomic pathways.

cAMP: this compound has been shown to increase cyclic AMP (cAMP) levels in certain cell types, such as human airway smooth muscle (HASM) cells. chapman.edunih.gov This effect can occur rapidly and appears to be independent of classical nuclear GR signaling in some contexts. chapman.edunih.gov Increased cAMP can activate protein kinase A (PKA), which in turn modulates various cellular processes, including smooth muscle relaxation and inhibition of inflammatory signaling. chapman.edunih.gov

Protein Kinase C (PKC): Glucocorticoids can influence PKC-dependent signaling cascades. cassara.com.ar While the exact interaction with this compound requires further clarification, modulation of PKC pathways could contribute to rapid cellular responses and potentially influence intracellular calcium levels. cassara.com.ar

Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): Glucocorticoids can affect intracellular calcium levels and calcium-dependent signaling pathways, including those involving CaMKII. chapman.eduresearchgate.netcassara.com.ar Modulation of calcium homeostasis and CaMKII activity by this compound can impact various cellular functions, such as smooth muscle contraction and inflammatory responses. chapman.eduresearchgate.netcassara.com.ar

AMP-Activated Protein Kinase (AMPK): Emerging research indicates that this compound can activate the AMPK pathway. nih.govresearchgate.netfrontiersin.orgspandidos-publications.com This activation has been observed in specific cell types, such as oligodendroglial cells, and appears to be mediated through interactions with non-classical receptors like Smoothened (Smo). nih.govresearchgate.netfrontiersin.org AMPK activation is involved in regulating cellular energy metabolism and can influence processes like myelination. nih.govresearchgate.netfrontiersin.orgspandidos-publications.com

Here is a table summarizing some of the intracellular signaling pathways modulated by this compound:

| Signaling Pathway | Effect of this compound | Potential Mechanism |

| cAMP | Increases levels | Potentially GR-independent, involves membrane effects |

| Protein Kinase C (PKC) | Can be influenced (details require further study) | Involved in rapid cellular responses |

| Ca2+/Calmodulin-Dependent Pathways | Affects intracellular calcium homeostasis | Impacts smooth muscle and inflammatory responses |

| AMP-Activated Protein Kinase (AMPK) | Activates pathway | Mediated via non-classical receptors (e.g., Smo) |

Interplay and Contribution of Non-Genomic Signaling to Genomic Effects

The non-genomic and genomic signaling pathways activated by this compound are not entirely independent but can interact and influence each other. chapman.eduwikipathways.org Rapid non-genomic signaling events can, in some cases, modulate or prime the subsequent genomic responses. wikipathways.org For example, rapid activation of intracellular signaling cascades through mGR or direct membrane interactions might influence the activity or nuclear translocation of the classical GR, thereby indirectly affecting gene transcription. chapman.eduwikipathways.org

This interplay allows for a more nuanced and integrated cellular response to this compound, combining both rapid, immediate effects with slower, more sustained changes in gene expression and protein synthesis. chapman.eduwikipathways.org

Glucocorticoid Receptor-Independent Non-Genomic Pathways

While many of this compound's effects are mediated through the GR, evidence suggests that some non-genomic actions may occur independently of this receptor. mdpi.comresearchgate.netcassara.com.ar These GR-independent mechanisms can involve direct interactions with cellular membranes or modulation of other non-classical receptors and signaling molecules. mdpi.comresearchgate.netcassara.com.ar

For instance, studies on the effects of this compound on stem cell plasticity and differentiation have indicated GR-independent mechanisms. mdpi.comresearchgate.net Direct interactions with the lipid bilayer and the resulting changes in membrane properties could represent one such GR-independent pathway. mdpi.comnih.govucl.ac.beresearchgate.net

Modulation of Non-Classical Receptors and Emerging Pathways

Beyond the classical GR, this compound has been shown to interact with or modulate the activity of other non-classical receptors and emerging signaling pathways.

One notable example is the interaction with the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. nih.govresearchgate.netfrontiersin.org Research indicates that this compound can bind to the cysteine-rich domain (CRD) of Smo, inhibiting its canonical signaling while activating the Liver Kinase B1 (LKB1)/AMPK pathway. nih.govresearchgate.netfrontiersin.org This interaction has been linked to the promotion of myelination in oligodendroglial cells. nih.govresearchgate.netfrontiersin.org

Emerging research also explores the potential for this compound to influence other pathways, such as those involved in cellular plasticity, epithelial barrier function, and antiviral responses, potentially through mechanisms independent of the classical GR or involving novel targets. mdpi.comnih.govresearchgate.netresearchgate.net For example, this compound has been shown to inhibit the replication of certain viruses, including SARS-CoV-2 and human rhinovirus, and this effect may involve modulating cellular processes like autophagy and influencing membrane properties or viral entry mechanisms. mdpi.comnih.govresearchgate.net

Here is a table highlighting a non-classical receptor modulated by this compound:

| Non-Classical Receptor | Effect of this compound | Downstream Pathway Modulation |

| Smoothened (Smo) | Binds to CRD, inhibits canonical signaling, activates | LKB1/AMPK pathway |

Interaction with Smoothened (Smo) Receptor and Modulation of the Hedgehog Pathway

This compound has been shown to interact with the Smoothened (Smo) receptor, a key transducer in the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer and demyelinating conditions mdpi.com.

Research indicates that this compound binds to the cysteine-rich domain (CRD) of the Smo receptor researchgate.netnih.gov. This interaction can lead to the inhibition of Smo-mediated canonical signaling researchgate.netnih.gov. The canonical Hh pathway involves the binding of Hedgehog ligands to the Patched (Ptch1) receptor, which normally inhibits Smo. Upon ligand binding, Ptch1 inhibition is relieved, allowing Smo to translocate to the primary cilium and activate downstream effectors, primarily the Gli transcription factors (Gli1, Gli2, and Gli3) mdpi.com. This compound's binding to the Smo CRD has been shown to prevent Smo translocation to the cilium in fibroblasts, thereby inhibiting downstream Hedgehog signaling, including the expression of Gli1 researchgate.netnih.govresearchgate.netmdpi.comfrontiersin.org.

Studies employing cellular, biochemical, and molecular dynamics approaches have provided insights into this interaction. Treating oligodendroglial cells with this compound promotes myelination and reduces the conformational flexibility of the Smo CRD, contributing to the inhibition of canonical Smo signaling researchgate.netnih.govfrontiersin.org. Molecular dynamics simulations suggest that this compound's regulatory activity on Smo is linked to the orientation of the CRD in relation to the transmembrane domain, influencing allosteric communication nih.govfrontiersin.org.

Activation of LKB1/AMPK Signaling in Specific Cellular Contexts

In addition to modulating the Hedgehog pathway, this compound has been observed to activate the Liver Kinase B1 (LKB1)/AMP-activated protein kinase (AMPK) pathway in specific cellular contexts, particularly in oligodendroglial cells researchgate.netnih.govfrontiersin.org.

AMPK is a highly conserved serine/threonine kinase that functions as a cellular energy sensor genome.jp. It is activated by conditions that increase the AMP:ATP ratio, such as metabolic stress genome.jp. LKB1 is an upstream kinase that activates AMPK by phosphorylating a threonine residue on its catalytic alpha-subunit genome.jp.

Studies have shown that this compound treatment, while inhibiting canonical Smo signaling, simultaneously activates the LKB1/AMPK pathway in oligodendroglial cells researchgate.netnih.govfrontiersin.org. This activation is associated with the induction of Myelin Basic Protein (MBP) expression, a key component of the myelin sheath researchgate.netnih.govfrontiersin.org. This suggests a potential link between this compound's interaction with Smo and the subsequent activation of the LKB1/AMPK pathway, contributing to promyelinating effects researchgate.netnih.govfrontiersin.org. The signaling initiated by this compound involves the activation of LKB1/AMPK, which appears to be required for MBP expression in these cells nih.govfrontiersin.org.

Preclinical Pharmacokinetics and Metabolism of Budesonide

Absorption and Distribution Studies in Animal Models

Animal studies have demonstrated that budesonide is rapidly absorbed. fda.gov Whole-body autoradiography in mice indicated a distribution pattern similar to other glucocorticosteroids, with high distribution to endocrine organs. hres.ca this compound has a large volume of distribution and is extensively bound to plasma proteins (85-90%). hres.camims.com The high free volume of distribution suggests a high tissue affinity. hres.ca

Following intratracheal administration in rats, this compound is rapidly absorbed into the systemic circulation. europa.eu Studies in rats showed peak plasma levels of unchanged this compound approximately 3 minutes post-dose, with concentrations declining rapidly thereafter. europa.eu After percutaneous administration in anesthetized rats, this compound was also rapidly absorbed. fda.gov

In preterm lambs, intratracheal instillation of this compound with surfactant resulted in systemic absorption, with this compound detected in plasma within 15 minutes. nih.gov The plasma levels were proportionate to the initial dose given and remained measurable for up to 6 hours. nih.gov

Intestinal and Hepatic First-Pass Metabolism Pathways

This compound undergoes extensive biotransformation during its first pass through the liver, with approximately 90% being metabolized to compounds with low glucocorticosteroid activity. hres.carwandafda.gov.rw This extensive first-pass metabolism contributes significantly to its low systemic bioavailability after oral administration in various species, including mice, rats, dogs, and humans. nih.govresearchgate.net

Studies in rats using dual vein cannulation models have investigated the separate roles of the intestine and liver in the first-pass metabolism of this compound. These studies suggest that the intestine may play a major role in the first-pass metabolism of this compound, with hepatic extraction being minimal compared to intestinal extraction. nih.govresearchgate.net

The metabolism of this compound in the liver is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4. hres.carwandafda.gov.rwagriculturejournals.cz Intestinal epithelial cells also express CYP3A4, contributing to intestinal first-pass metabolism. agriculturejournals.cz

Organ-Specific Metabolic Extraction Ratios (e.g., Intestinal vs. Hepatic)

The concept of extraction ratio refers to the fraction of drug removed from the blood as it passes through an organ like the liver. taylorandfrancis.com this compound is considered a high extraction ratio drug (Eₕ = 0.9). nih.gov However, the relative contribution of intestinal versus hepatic extraction can vary depending on the species and the specific study design. nih.govresearchgate.netdiva-portal.org

Data Table: Oral Bioavailability of this compound in Animal Species

| Species | Oral Bioavailability (%) | Source |

| Mouse | ~35 | fda.gov |

| Rat | ~32 | fda.gov |

| Dog | ~18 | fda.gov |

Note: These values are approximate and can vary depending on the specific formulation and study conditions.

Lung-Specific Pharmacokinetics and Tissue Retention Mechanisms

Following inhalation, this compound demonstrates rapid absorption from the lungs. nih.gov Studies in rats showed that after intratracheal administration, this compound was rapidly internalized in pneumocytes. researchgate.net While a significant portion is quickly absorbed into the systemic circulation, this compound is also retained in lung tissue. nih.govresearchgate.netphysiology.orgatsjournals.org

A key mechanism contributing to this compound's prolonged retention in lung tissue is the reversible formation of fatty acid esters. researchgate.netphysiology.orgatsjournals.orgtandfonline.com This esterification occurs rapidly in airway and lung tissue, increasing the lipophilicity of this compound and potentially prolonging its local effects. atsjournals.org Studies in rats and human lung microsomes have demonstrated the formation of these fatty acid conjugates. atsjournals.org The conjugation process is reversible, with conjugates gradually hydrolyzing to release active free this compound. atsjournals.org

In preterm sheep, a high proportion of this compound esters and persistent concentrations of active free this compound were found in lung tissue for up to 6 hours after intratracheal instillation. researchgate.net However, studies in preterm sheep also showed that less than 2% of the this compound remained in the lungs by 24 hours, suggesting significant systemic absorption despite local retention mechanisms. nih.govphysiology.org

Pharmacokinetic Modeling and Compartmental Analysis

Pharmacokinetic modeling has been employed to describe the absorption and disposition of this compound in animal models. Studies in rats have suggested that this compound pharmacokinetics after intravenous administration can be described by a three-compartment model. nih.gov

For inhaled this compound, pharmacokinetic models have incorporated parallel absorption processes (fast and slow) to account for the complex pulmonary absorption characteristics. nih.govuoa.gr This approach emphasizes the influence of pulmonary anatomical features and physiological processes on drug absorption. uoa.gr

Population pharmacokinetic methods have also been used, for instance, in studies involving premature lambs, where a one-compartment model with first-order absorption adequately described this compound pharmacokinetics after intratracheal administration. nih.gov These models help estimate parameters such as clearance and volume of distribution. nih.gov

Biotransformation Pathways and Metabolite Characterization

This compound undergoes extensive biotransformation, primarily through oxidative metabolism mediated by CYP enzymes, particularly CYP3A4. hres.carwandafda.gov.rwagriculturejournals.cz Reductive metabolism also occurs, although it is more pronounced in certain species like the rat. nih.gov

Identification of Oxidative Metabolites (e.g., 6β-hydroxythis compound, Δ6-budesonide)

The major metabolites of this compound identified in various species, including humans, rats, and mice, are 6β-hydroxythis compound and 16α-hydroxyprednisolone. hres.caeuropa.eurwandafda.gov.rwagriculturejournals.cznih.gov These metabolites have significantly lower glucocorticosteroid activity (less than 1% of the parent compound). hres.carwandafda.gov.rw

Studies using liver microsomes from different species have shown that oxidative metabolism predominates, with 6β-hydroxythis compound and Δ6-budesonide being identified in all investigated species (rat, mouse, and human). nih.gov The formation of 6β-hydroxythis compound is a well-characterized oxidative pathway. nih.gov

This compound is a racemic mixture of two epimers, 22R and 22S. hres.caguidetopharmacology.org Studies have shown that these epimers can produce different metabolites. nih.gov For instance, the 22R epimer can yield 16α-hydroxyprednisolone, while the 22S epimer may produce a metabolite tentatively identified as 23-hydroxythis compound. nih.gov

Data Table: Major Oxidative Metabolites of this compound

| Metabolite | Activity (% of this compound) | Identified In Species |

| 6β-hydroxythis compound | <1 | Human, Rat, Mouse |

| 16α-hydroxyprednisolone | <1 | Human, Rat, Mouse |

| Δ6-budesonide | Not specified | Human, Rat, Mouse |

Note: Activity refers to glucocorticosteroid activity.

Characterization of Reductive Metabolism and Metabolites (e.g., 4,5β-dihydrothis compound)

This compound undergoes various metabolic transformations, including reductive pathways. Reductive metabolism, leading to compounds like 4,5β-dihydrothis compound and 3,4,5β-tetrahydrothis compound, has been observed, with this pathway being particularly pronounced in rats compared to mice and humans. nih.gov The reduction of the C-4/C-5 double bond in the A-ring is a characteristic metabolic step for Δ4-3-ketosteroids like this compound. nih.gov This reduction can be catalyzed by steroid 5β-reductases, such as AKR1D1 in humans, which transfers a hydride to the C5 position on the β-face of the steroid. nih.gov

Epimer-Specific Metabolic Pathways and Metabolite Formation

This compound exists as a racemic mixture of two epimers, 22R and 22S, based on the stereocenter at the carbon where the butyl chain connects to the molecule. guidetopharmacology.orgtandfonline.com These epimers exhibit differences in their metabolism and glucocorticoid receptor affinity. The 22R epimer has a two to three times higher binding affinity for the glucocorticoid receptor than the 22S epimer. tandfonline.comfda.gov Studies have shown that the two C-22 epimers produce different metabolites. nih.gov This epimer-specific metabolism is attributed to substrate-selective oxidation of the non-symmetric 16α,17α-acetal substituent. nih.gov Specifically, the 22R epimer yields 16α-hydroxyprednisolone, while the 22S epimer produces a metabolite tentatively identified as 23-hydroxythis compound. nih.gov Despite these differences, both epimers are primarily metabolized by CYP3A4. tandfonline.com

Beyond the epimer-specific pathways, this compound follows general metabolic routes for synthetic glucocorticoids, with oxidative metabolism being predominant. nih.gov Major metabolites formed via cytochrome P450 3A-catalyzed biotransformation include 16α-hydroxyprednisolone and 6β-hydroxythis compound. fda.govnih.gov These major metabolites have negligible glucocorticoid activity, less than 1% of that of the parent compound. tandfonline.comfda.govtga.gov.auhres.caeuropa.eudrugbank.com Other identified metabolites include those resulting from acetal (B89532) cleavage, hydroxylation, 6,7-dehydrogenation, 11-oxidation, and 20-reduction. researchgate.net

Comparative Species Differences in Metabolic Rates and Routes

Preclinical investigations have shown rapid elimination of this compound in various species, including rats, mice, rabbits, and dogs. hres.ca This rapid systemic elimination is primarily due to extensive liver metabolism involving oxidative and reductive pathways. hres.ca Comparative studies of this compound metabolism in the liver 9000g supernatant fraction of rats, mice, and humans have revealed species-specific differences. nih.gov Reductive metabolism, leading to 4,5β-dihydrothis compound and 3,4,5β-tetrahydrothis compound, is most pronounced in the rat. nih.gov Oxidative metabolism, producing 6β-hydroxythis compound and Δ6-budesonide, was identified in all species studied. nih.gov The rates and routes of this compound metabolism were found to be most similar between mouse and human livers, suggesting that the mouse is a more relevant species than the rat for studying the pharmacology and toxicology of this compound. nih.gov Negligible metabolism of this compound has been observed in target organs like the lung and skin due to low amounts of the enzyme system responsible for its metabolism (cytochrome P450 3A) in these tissues. fda.govhres.ca

Esterification and De-esterification Dynamics

A key aspect of this compound's preclinical pharmacokinetics is its ability to undergo reversible intracellular fatty acid esterification, particularly in airway tissues. researchgate.netnih.govnih.govatsjournals.orgdovepress.comresearchgate.net This process significantly influences its local retention and duration of action.

Intracellular Fatty Acid Esterification in Airway Tissues

Evidence suggests that this compound forms intracellular esters in the airways after inhalation. researchgate.netnih.gov This esterification primarily occurs with long-chain fatty acids, with this compound oleate (B1233923) being a predominant form. researchgate.netnih.govnih.govdovepress.comnih.gov The conjugation takes place at the C-21 hydroxyl group of the this compound molecule. dovepress.com This process requires coenzyme A and ATP and can occur even without the addition of free fatty acids. nih.gov The formation of these lipophilic fatty acid esters results in an inactive depot of this compound within the target airway/lung tissue. dovepress.comresearchgate.net

Experimental studies in animals have demonstrated rapid and extensive intracellular esterification in airway tissue. researchgate.netnih.govnih.gov Within 20 minutes of inhalation or intratracheal instillation of radiolabeled this compound in rats, approximately 80% of the radioactivity in the trachea and main bronchi was associated with this compound esters. researchgate.netnih.govnih.gov High rates of esterification have also been observed in in vitro studies using human bronchial epithelial cells. nih.gov

Kinetics of Ester Formation and Subsequent Hydrolysis

Esterification of this compound is a rapid process. researchgate.netnih.gov As mentioned, in rats, a high percentage of this compound was esterified within 20 minutes in the trachea and main bronchi. researchgate.netnih.govnih.gov After 4 hours, the proportion of this compound esters relative to total cellular this compound varied by tissue type, typically ranging from 40-50% in the lung, 70-90% in the trachea, and only 10-15% in peripheral muscle. researchgate.netnih.gov In human nasal tissue, 30-50% esterification occurs within a few hours of inhalation. researchgate.netresearchgate.net

The fatty acid conjugates of this compound are not permanently stored. They serve as a reservoir from which the active drug can be regenerated. nih.govdovepress.com this compound esters are gradually hydrolyzed back to the active parent drug through the action of intracellular lipases and cholesterol esterases. dovepress.comresearchgate.netnih.gov This hydrolysis occurs as the concentration of free, active this compound within the cell decreases. dovepress.comresearchgate.net This reversible formation and hydrolysis of esters suggest that an equilibrium is established in tissues upon repeated exposure to this compound. nih.gov The duration of tissue exposure to this compound is partly dependent on the rate of this lipase-catalyzed hydrolysis. nih.gov

Preclinical Research on Cellular and Tissue Effects of Budesonide

Anti-inflammatory and Immunomodulatory Mechanisms in vitro and in vivo

Budesonide exerts its anti-inflammatory and immunomodulatory effects through various mechanisms, primarily mediated by its high-affinity binding to the glucocorticoid receptor (GR) patsnap.com. This interaction leads to a cascade of molecular events that ultimately alter gene expression, suppressing pro-inflammatory pathways and enhancing anti-inflammatory ones patsnap.com.

Inhibition of Inflammatory Mediator Production (e.g., Eicosanoids, Histamine (B1213489), Leukotrienes)

This compound inhibits the production of key inflammatory mediators. Glucocorticoids, including this compound, can inhibit phospholipase A₂, an enzyme crucial for the synthesis of arachidonic acid-derived eicosanoids like prostaglandins (B1171923) and leukotrienes patsnap.comnih.gov. This reduction in eicosanoid synthesis directly impacts inflammatory processes patsnap.comnih.govportlandpress.com. While glucocorticoids generally suppress inflammatory mediator release, studies have shown variations depending on the cell type and mediator. For instance, prolonged in vitro incubation with steroids inhibited IgE-mediated histamine release from basophils, but similar incubation periods did not alter the release of histamine, prostaglandin (B15479496) D₂, or leukotriene C₄ from lung parenchyma mast cells atsjournals.org. However, short preincubation of human basophils with glucocorticoids has been shown to inhibit the immunologic release of IL-4 but not histamine, suggesting differential regulatory mechanisms for cytokines and histamine release atsjournals.org.

Modulation of Inflammatory Cell Activity (e.g., T-lymphocytes, Macrophages, Eosinophils, Mast Cells)

This compound modulates the activity and recruitment of various inflammatory cells involved in chronic inflammation nih.govpatsnap.com. As a glucocorticoid, it prevents the recruitment of immune cells into inflamed mucosa mdpi.comnih.govnih.gov.

T-lymphocytes: this compound can modulate T-cell activation. In activated mononuclear cells from atopic patients, this compound inhibited the activation of T-cells and the release of chemotactic factors for eosinophils fda.gov. Studies have also shown that this compound can influence T-lymphocyte subpopulations, affecting the expression of molecules like ICOS, Foxp3, and IL-10 differently in CD4+/CD25− and CD4+/CD25+ cells plos.org.

Macrophages: this compound inhibits the inflammatory functions of macrophages. In vitro studies have shown that this compound inhibits LPS-induced TNF-α release from rat alveolar macrophages fda.gov. This compound has also been described to potentially switch macrophages to an M2 phenotype, which is associated with the resolution of inflammation and tissue healing acs.org.

Eosinophils: this compound is effective at reducing eosinophil numbers in inflamed tissues. In challenged sensitized animals, this compound instilled in the trachea suppressed the late phase exudative response in guinea pigs, and inhaled this compound suppressed eosinophil levels in dogs fda.gov. Glucocorticoids inhibit eosinophils in asthma, and this is believed to be predominantly through inhibiting the generation of Th2 cell-derived cytokines and chemokines like IL-4, IL-5, and eotaxin atsjournals.org.

Mast Cells: this compound can affect mast cells, which are involved in the initial allergic response and release mediators like histamine and prostaglandins atsjournals.orgatsjournals.org. While this compound has been observed to reduce the number of mast cells in airway mucosal biopsies from patients with mild atopic asthma, it generally has a minimal effect on inhibiting mast cell degranulation atsjournals.orgatsjournals.orgmdpi.com. However, it can inhibit the production of some pro-inflammatory cytokines from mast cells mdpi.com.

Attenuation of Cytokine Release in Cellular Models (e.g., IL-6, TNF-α)

This compound significantly attenuates the release of pro-inflammatory cytokines from various cell types involved in inflammation patsnap.com. This is a key mechanism of its anti-inflammatory action patsnap.com.

IL-6: this compound inhibits the production of IL-6. Studies on peripheral blood mononuclear cells (PBMCs) from healthy subjects and patients with COPD showed that this compound inhibited LPS-induced IL-6 production nih.gov. The maximal inhibition of IL-6 by this compound in these studies reached approximately 70% nih.gov. In an in vitro triculture intestinal model mimicking inflammation, this compound treatment reduced the release of pro-inflammatory cytokines and chemokines, including IL-8 and TNF-α frontiersin.org.

TNF-α: this compound is a potent inhibitor of TNF-α release. In vitro studies have demonstrated that this compound inhibits LPS-induced TNF-α release from rat alveolar macrophages fda.gov. Studies on PBMCs showed that this compound inhibited LPS-induced TNF-α production with a maximal inhibition of approximately 70% nih.gov. In a rat model of colitis, this compound inclusion complex formulations reduced colonic TNF-α levels researchgate.net.

| Inflammatory Mediator/Cytokine | Effect of this compound (Preclinical) | Cellular Model/Context | Source |

| Eicosanoids (Prostaglandins, Leukotrienes) | Inhibition of synthesis | Various inflammatory cells | patsnap.comnih.gov |

| Histamine | Minimal effect on release | Mast cells (lung parenchyma) | atsjournals.org |

| IL-4 | Inhibition of immunologic release | Human basophils | atsjournals.org |

| IL-5 | Inhibition of release | Activated mononuclear cells (atopic patients) | fda.gov |

| IL-6 | Inhibition of production | PBMCs, Alveolar macrophages, THP-1 cells | nih.govnih.gov |

| IL-8 | Decrease in release | A549 cells, A-THP-1 cells (oxidative/inflammatory stress) | mdpi.comresearchgate.net |

| TNF-α | Inhibition of release/production | Rat alveolar macrophages, PBMCs, THP-1 cells, Colonic tissue | fda.govnih.govresearchgate.net |

Effects on Airway Inflammation Models (e.g., Antigen Challenge-Induced Inflammation)

Preclinical models of airway inflammation, particularly those induced by antigen challenge, have been instrumental in demonstrating the efficacy of this compound in reducing inflammatory responses fda.goversnet.org.

In sensitized animals, this compound has been shown to inhibit airway inflammation mediated by antigen challenge fda.gov. A chronic preclinical model of allergic asthma in Brown Norway rats involving serial ovalbumin (OVA) challenges demonstrated that this compound was able to suppress both the late asthmatic response (LAR) and the cellular inflammation ersnet.org. In this model, acute antigen challenge triggered a LAR followed by increased cellular burden in the lungs, and chronic exposure maintained the LAR while attenuating cellular inflammation; this compound treatment effectively reduced both ersnet.org.

In an antigen-driven rat model of lung inflammation, this compound inhibited inflammatory cytokine gene and protein expression, airway eosinophilia, and the late asthmatic reaction atsjournals.org. The effects were similar in magnitude to those obtained with an IKK-2 inhibitor atsjournals.org. Another study using a murine model of house dust mite (HDM)-induced asthma showed that this compound treatment reduced eosinophilic inflammation in the lungs researchgate.net.

| Model | Stimulus | Key Findings with this compound Treatment | Source |

| Sensitized animals | Antigen challenge | Inhibition of airway inflammation | fda.gov |

| Brown Norway rat allergic asthma model | Ovalbumin (OVA) | Suppression of late asthmatic response (LAR) and cellular inflammation | ersnet.org |

| Rat model of lung inflammation | Antigen | Inhibition of inflammatory cytokine expression, airway eosinophilia, and late asthmatic reaction | atsjournals.org |

| Murine model of HDM-induced asthma | House Dust Mite | Reduction of eosinophilic inflammation, suppression of pulmonary Th2-driving mediators and mast cell degranulation (combination with GOS) | researchgate.net |

Anti-inflammatory Efficacy of this compound Prodrugs in Animal Models (e.g., Cutaneous Edema)

The development of this compound prodrugs aims to enhance its therapeutic properties, such as solubility and targeted delivery, while retaining or improving anti-inflammatory efficacy.

A study on a new process for synthesizing this compound 21-phosphate (Bud-21P) and its disodium (B8443419) salt (Bud-21P-Na₂) evaluated their anti-inflammatory activity in mice with cutaneous induced edema nih.govresearchgate.net. The results showed that both Bud-21P and Bud-21P-Na₂ retained anti-inflammatory activity comparable to the parent compound this compound in this model nih.govresearchgate.net. All tested drugs significantly inhibited edema with a similar profile in the carrageenan-induced paw edema model researchgate.net.

Another approach involves the use of liposomal delivery for this compound prodrugs. An oral liposome (B1194612) entrapping an activatable this compound prodrug (this compound ligated with linoleic acid) was developed and tested in a preclinical mouse model of acute colitis nih.gov. This formulation, termed "budsomes," outperformed free this compound in terms of efficacy in reducing colitis in the experimental mice nih.gov. The prodrug showed higher stability in the lipid bilayer and released the active drug at the inflammatory site nih.gov.

| Prodrug/Formulation | Animal Model | Key Findings on Anti-inflammatory Efficacy | Source |

| This compound 21-phosphate (Bud-21P) | Murine cutaneous edema | Retained anti-inflammatory activity comparable to this compound | nih.govresearchgate.net |